Isogosferol

Descripción general

Descripción

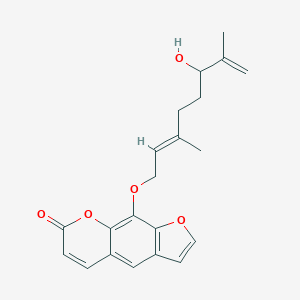

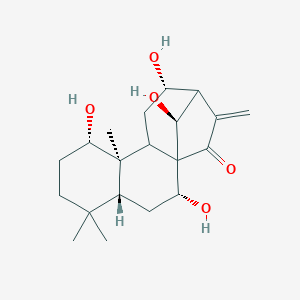

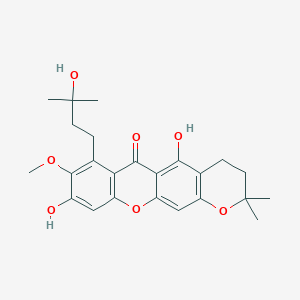

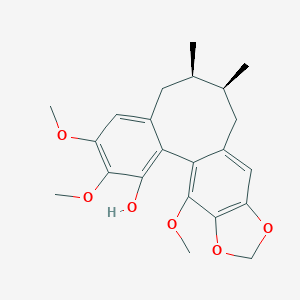

Isogosferol is a natural product found in Pleurospermum rivulorum, Clausena anisata, and other organisms . It is also a minor furocoumarin of Murraya koenigii seeds . The molecular formula of this compound is C16H14O5 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H14O5 . The exact mass is 286.08412354 g/mol .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.28 g/mol. The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 4 .

Aplicaciones Científicas De Investigación

Actividades Antiinflamatorias

Se ha encontrado que el Isogosferol tiene potentes actividades antiinflamatorias. Puede atenuar la producción de óxido nítrico (NO) en células RAW 264.7 inducidas por lipopolisacárido (LPS) . Además, el this compound también inhibe la expresión de óxido nítrico inducible (iNOS) y ciclooxigenasa-2 (COX-2) en macrófagos estimulados por LPS .

Medicina Tradicional

El this compound es un compuesto que se encuentra en Citrus junos Tanaka, una medicina tradicional utilizada para tratar diversas afecciones como tos, dispepsia, diabetes, asma, neuralgia y trastornos inflamatorios . Se distribuye en Asia, especialmente en Corea, Japón y China .

Atenuación de las Respuestas Inflamatorias

El this compound puede atenuar las respuestas inflamatorias. Esta propiedad lo convierte en un posible candidato terapéutico para el tratamiento de enfermedades inflamatorias .

Inhibición de la Producción de Óxido Nítrico

El this compound puede atenuar poderosamente la producción de óxido nítrico (NO) en células RAW 264.7 inducidas por lipopolisacárido (LPS) . Esta propiedad podría ser beneficiosa en condiciones donde la producción de NO es perjudicial.

Inhibición de la Expresión de iNOS y COX-2

El this compound inhibe la expresión de óxido nítrico inducible (iNOS) y ciclooxigenasa-2 (COX-2) en macrófagos estimulados por LPS . Estas enzimas están involucradas en la respuesta inflamatoria, y su inhibición puede ayudar a controlar las afecciones inflamatorias.

Reducción de la Fosforilación de las Quinasas Reguladas por Señales Extracelulares

El this compound reduce la fosforilación de las quinasas reguladas por señales extracelulares (pERK)1/2 . Esto podría tener implicaciones en varios procesos celulares, incluido el crecimiento y la diferenciación celular.

Mecanismo De Acción

Target of Action

Isogosferol primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response, with iNOS being responsible for the production of nitric oxide (NO) and COX-2 being involved in the production of prostaglandins .

Mode of Action

This compound interacts with its targets by inhibiting their expression . In lipopolysaccharide (LPS)-induced RAW 264.7 cells, this compound has been shown to attenuate the production of NO . It also inhibits the expression of iNOS and COX-2 in LPS-stimulated macrophages .

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound affects several biochemical pathways. It leads to a decrease in the production of NO and prostaglandins, which are key mediators of inflammation . Additionally, this compound reduces the phosphorylation of extracellular-regulated kinases (pERK)1/2 , which are involved in various cellular processes including proliferation, differentiation, and inflammation.

Result of Action

The result of this compound’s action is a significant reduction in the inflammatory response. By inhibiting the expression of iNOS and COX-2, and consequently decreasing the production of NO and prostaglandins, this compound effectively attenuates inflammation . It also reduces the release of interleukin-1 beta (IL-1β), a central mediator of the inflammatory response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a component of the cell wall of gram-negative bacteria, has been shown to stimulate the action of this compound . .

Propiedades

IUPAC Name |

9-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,12,17H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUPRHIHXSAWDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967926 | |

| Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53319-52-1 | |

| Record name | Isogospherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053319521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(2-Hydroxy-3-methylbut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of isogosferol?

A: this compound exhibits anti-inflammatory activity. Research shows it can significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated murine macrophages []. This effect is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, along with the reduced phosphorylation of extracellular-regulated kinases (ERK)1/2 [].

Q2: Can you elaborate on the role of this compound in plants?

A: While this compound itself might not be directly synthesized by plants, its formation through the photo-oxidation of imperatorin by chlorophyll and visible light has been demonstrated []. This suggests a potential role of this compound in the plant's response to light and oxidative stress. Further research is needed to fully elucidate its function in plant physiology.

Q3: What is known about the antibacterial activity of this compound?

A: While this compound was isolated from Levisticum officinale alongside other compounds like oxypeucedanin and falcarindiol, it did not demonstrate significant antibacterial activity against multidrug-resistant Mycobacterium tuberculosis []. Interestingly, falcarindiol, another compound isolated in the same study, displayed notable activity against MDR M. tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [].

Q4: What are the known sources of this compound?

A4: this compound has been isolated from various plant sources, including:

- Citrus junos seed shells []

- Angelica dahurica roots []

- Prangos lophoptera roots []

- Levisticum officinale roots []

- Pleurospermum rivulorum underground part []

Q5: What analytical techniques are useful for studying this compound?

A: The isolation and identification of this compound from plant extracts typically involve a combination of chromatographic techniques like column chromatography and HPLC []. Structural elucidation relies heavily on spectroscopic data analysis, including 1D & 2D NMR and HRMS []. Further research on this compound's properties and biological activities may employ techniques like cell-based assays, animal models, and potentially clinical trials, depending on the research focus.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

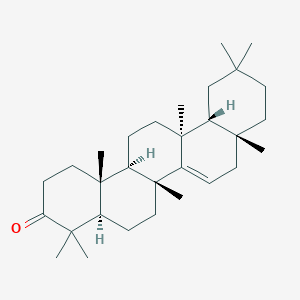

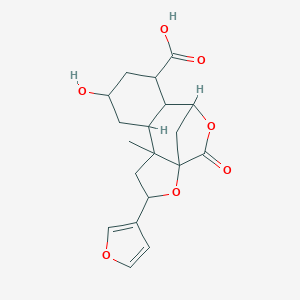

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)